N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they play a significant role in various chemical and biological processes due to their ability to form stable complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and 4-isopropylphenoxyacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products
Oxidation: Corresponding oxides and ketones.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
N’~1~-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of dyes and pigments due to its ability to form stable colored complexes.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’~1~-[(E)-1-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’~1~-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,3-dimethoxyphenyl and 4-isopropylphenoxy groups enhances its ability to form stable complexes and interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H24N2O4 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C20H24N2O4/c1-14(2)15-8-10-17(11-9-15)26-13-19(23)22-21-12-16-6-5-7-18(24-3)20(16)25-4/h5-12,14H,13H2,1-4H3,(H,22,23)/b21-12+ |
InChI Key |
PGSZFADPSZMXLX-CIAFOILYSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC=C2)OC)OC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.